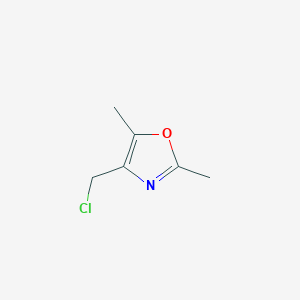
4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole
Übersicht
Beschreibung
4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole, also known as CDMO, is a heterocyclic organic compound that has been widely used in scientific research applications. CDMO is a versatile building block that can be used for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
Synthesis of Extended Oxazoles
The chloromethyl analogue of 2-(halomethyl)-4,5-diphenyloxazoles serves as a reactive scaffold for synthetic elaboration, leading to various alkylamino-, alkylthio-, and alkoxy-substituted oxazoles. This indicates its utility in constructing diverse oxazole derivatives with potential applications in chemical synthesis and drug development (Patil & Luzzio, 2016).
Regioselective Halogenation
A method for the synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles demonstrates high regioselectivity, providing a pathway to access halogenated oxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry (Yamane, Mitsudera, & Shundoh, 2004).
Computational and Theoretical Studies
DFT Study on Isoxazole Derivatives
A detailed computational analysis using density functional theory (DFT) was performed on 3,5-dimethylisoxazole and its chloromethyl derivative. This study provides insights into the electronic structure, reactivity, and vibrational spectra of these compounds, highlighting their potential applications in materials science and molecular electronics (Kavitha & Velraj, 2016).
Photochemistry and Photoisomerization
Capture of Nitrile Ylide Intermediate
The photochemistry of 3,5-dimethylisoxazole under UV irradiation was studied, leading to the identification of a nitrile ylide intermediate during the photoisomerization to 2,5-dimethyloxazole. This research sheds light on the mechanism of isoxazole-oxazole photoisomerization, contributing to the understanding of photochemical reactions in organic chemistry (Nunes, Reva, & Fausto, 2013).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYVFBKYKYWTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428718 | |
| Record name | 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole | |
CAS RN |
777823-76-4 | |
| Record name | 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)






![[4-[1-(4-Carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate](/img/structure/B1599400.png)
